molecular formula C9H12N2O2S B13183307 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid

2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid

Cat. No.: B13183307
M. Wt: 212.27 g/mol
InChI Key: NGXYTQTWVCKRRP-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid is an organic compound with the molecular formula C9H12N2O2S It is a pyrimidine derivative characterized by the presence of a methylsulfanyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid typically involves the reaction of appropriate pyrimidine derivatives with methylsulfanyl reagents under controlled conditions. One common method includes the alkylation of pyrimidine-4-carboxylic acid with 2-(methylsulfanyl)propan-2-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group may also play a role in the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(Methylsulfanyl)ethyl]pyrimidine-4-carboxylic acid
  • 2-[2-(Methylsulfanyl)propyl]pyrimidine-4-carboxylic acid
  • 2-[2-(Methylsulfanyl)butyl]pyrimidine-4-carboxylic acid

Uniqueness

2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methylsulfanyl group at the 2-position of the propan-2-yl chain provides distinct steric and electronic properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C9H12N2O2S

Molecular Weight

212.27 g/mol

IUPAC Name

2-(2-methylsulfanylpropan-2-yl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C9H12N2O2S/c1-9(2,14-3)8-10-5-4-6(11-8)7(12)13/h4-5H,1-3H3,(H,12,13)

InChI Key

NGXYTQTWVCKRRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CC(=N1)C(=O)O)SC

Origin of Product

United States

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